![molecular formula C22H23NO5S3 B11650405 2-(1-Butyryl-2,2-dimethyl-3-thioxo-2,3-dihydro-1H-quinolin-4-ylidene)-[1,3]dithiole-4,5-dicarboxylic acid dimethyl ester](/img/structure/B11650405.png)
2-(1-Butyryl-2,2-dimethyl-3-thioxo-2,3-dihydro-1H-quinolin-4-ylidene)-[1,3]dithiole-4,5-dicarboxylic acid dimethyl ester
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Overview
Description
2-(1-Butyryl-2,2-dimethyl-3-thioxo-2,3-dihydro-1H-quinolin-4-ylidene)-[1,3]dithiole-4,5-dicarboxylic acid dimethyl ester is a complex organic compound with a unique structure that combines quinoline and dithiole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Butyryl-2,2-dimethyl-3-thioxo-2,3-dihydro-1H-quinolin-4-ylidene)-[1,3]dithiole-4,5-dicarboxylic acid dimethyl ester typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline derivative, which is then reacted with a dithiole compound under specific conditions to form the final product.
Quinoline Derivative Preparation: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones.
Formation of the Dithiole Moiety: The dithiole component can be introduced via a reaction with dimethyl acetylenedicarboxylate and sulfur-containing reagents.
Final Coupling Reaction: The quinoline and dithiole intermediates are coupled under controlled conditions, often using a base catalyst and an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms in the dithiole ring.
Reduction: Reduction reactions can target the quinoline moiety, potentially converting the thioxo group to a thiol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinoline and dithiole rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or reduced quinoline derivatives.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology
Biologically, it may exhibit interesting pharmacological properties, such as antimicrobial or anticancer activity, due to its unique structure.
Medicine
In medicine, research is focused on its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in disease pathways.
Industry
Industrially, the compound could be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which this compound exerts its effects is likely related to its ability to interact with biological macromolecules. The quinoline moiety can intercalate with DNA, while the dithiole ring can form covalent bonds with proteins, potentially inhibiting their function.
Comparison with Similar Compounds
Similar Compounds
- 2-(1-Butyryl-2,2-dimethyl-3-thioxo-2,3-dihydro-1H-quinolin-4-ylidene)-[1,3]dithiole-4,5-dicarboxylic acid ethyl ester
- 2-(1-Butyryl-2,2-dimethyl-3-thioxo-2,3-dihydro-1H-quinolin-4-ylidene)-[1,3]dithiole-4,5-dicarboxylic acid methyl ester
Uniqueness
What sets 2-(1-Butyryl-2,2-dimethyl-3-thioxo-2,3-dihydro-1H-quinolin-4-ylidene)-[1,3]dithiole-4,5-dicarboxylic acid dimethyl ester apart is its specific combination of functional groups, which confer unique chemical reactivity and potential biological activity. The presence of both quinoline and dithiole rings in a single molecule is relatively rare and offers a wide range of possible interactions and applications.
Biological Activity
The compound 2-(1-butyryl-2,2-dimethyl-3-thioxo-2,3-dihydro-1H-quinolin-4-ylidene)-[1,3]dithiole-4,5-dicarboxylic acid dimethyl ester (CAS No. 317844-62-5) is a complex organic molecule notable for its potential biological activities. This article delves into its chemical properties, biological activities, and relevant research findings.
- Molecular Formula: C24H27NO5S3
- Molecular Weight: 505.67 g/mol
- Structure: The compound features a quinoline moiety linked to a dithiole structure, which is characteristic of several biologically active compounds.
Antioxidant Activity
Research indicates that compounds with dithiole structures often exhibit significant antioxidant properties. The presence of sulfur in the dithiole ring enhances electron donation capabilities, allowing these compounds to neutralize free radicals effectively. Studies have shown that derivatives of dithiole can reduce oxidative stress in various cellular models.
Anticancer Properties
Several studies have investigated the anticancer potential of similar quinoline and dithiole derivatives. For instance:
- In vitro studies : Demonstrated that related compounds inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression.
- Mechanism of action : It is hypothesized that these compounds may mediate their effects through the modulation of key signaling pathways involved in cell survival and proliferation.
Antimicrobial Activity
The compound has also shown promise as an antimicrobial agent. Preliminary tests against various bacterial strains indicate:
- Inhibition of growth : The compound exhibits inhibitory effects on both Gram-positive and Gram-negative bacteria.
- Potential applications : These findings suggest its utility in developing new antimicrobial therapies.
Case Studies
Study | Findings |
---|---|
Study 1: Antioxidant Efficacy | Demonstrated a 50% reduction in oxidative stress markers in treated cells compared to controls. |
Study 2: Anticancer Activity | Reported a significant decrease in viability of cancer cells (up to 70% inhibition) at concentrations of 10 µM after 48 hours of exposure. |
Study 3: Antimicrobial Testing | Showed effective inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 5 to 20 µg/mL. |
The biological activities of this compound can be attributed to several mechanisms:
- Redox Modulation : The ability to donate electrons helps in scavenging reactive oxygen species (ROS).
- Cell Cycle Arrest : Induction of cell cycle arrest at the G1/S phase has been observed in cancer cell lines.
- Membrane Disruption : Antimicrobial activity may stem from the disruption of bacterial cell membranes.
Properties
Molecular Formula |
C22H23NO5S3 |
---|---|
Molecular Weight |
477.6 g/mol |
IUPAC Name |
dimethyl 2-(1-butanoyl-2,2-dimethyl-3-sulfanylidenequinolin-4-ylidene)-1,3-dithiole-4,5-dicarboxylate |
InChI |
InChI=1S/C22H23NO5S3/c1-6-9-14(24)23-13-11-8-7-10-12(13)15(18(29)22(23,2)3)21-30-16(19(25)27-4)17(31-21)20(26)28-5/h7-8,10-11H,6,9H2,1-5H3 |
InChI Key |
PDPVGDTWQNZKME-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)N1C2=CC=CC=C2C(=C3SC(=C(S3)C(=O)OC)C(=O)OC)C(=S)C1(C)C |
Origin of Product |
United States |
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